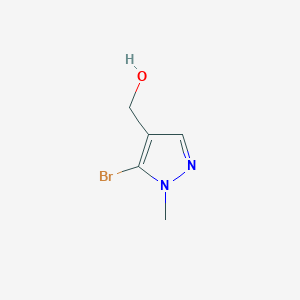

(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol

Übersicht

Beschreibung

(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and a hydroxymethyl group at the 4-position of the pyrazole ring.

Wirkmechanismus

Target of Action

Pyrazole-bearing compounds, which include (5-bromo-1-methyl-1h-pyrazol-4-yl)methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of related pyrazole compounds , it can be inferred that this compound may interfere with the biochemical pathways of Leishmania and Plasmodium species.

Result of Action

Related pyrazole compounds have shown significant antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.

Biochemische Analyse

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrazole derivatives have been found to inhibit enzymes involved in oxidative stress, thereby exhibiting antioxidant activity

Cellular Effects

The cellular effects of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol are currently unknown. It is known that pyrazole derivatives can influence cell function in various ways. For example, some pyrazole derivatives have been found to affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol typically involves the bromination of 1-methyl-1H-pyrazole-4-carbaldehyde followed by reduction. The reaction conditions often include the use of hydrobromic acid and sodium nitrite for the bromination step, followed by reduction with a suitable reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The bromine atom can be replaced by hydrogen through reduction.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

Oxidation: (5-bromo-1-methyl-1H-pyrazol-4-yl)carboxylic acid.

Reduction: 1-methyl-1H-pyrazol-4-ylmethanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.

Biology: It serves as a building block for the development of biologically active molecules.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-methyl-1H-pyrazol-4-ylmethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

(5-iodo-1-methyl-1H-pyrazol-4-yl)methanol: Contains an iodine atom, which is larger and more reactive than bromine.

Uniqueness

The presence of the bromine atom in (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol makes it particularly useful for certain types of chemical reactions, such as nucleophilic substitution, where bromine serves as a good leaving group.

Eigenschaften

IUPAC Name |

(5-bromo-1-methylpyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXXSYMFUPNKBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.